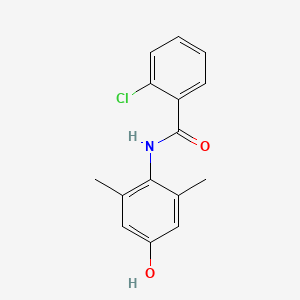

2-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

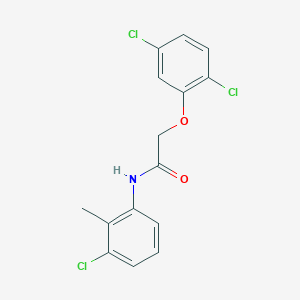

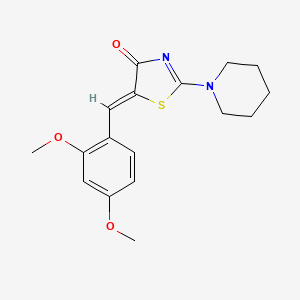

The synthesis of related compounds involves multi-step chemical processes that may include chlorination, amidation, and the use of catalysts to facilitate the reaction. For instance, the synthesis of analog compounds often employs methods such as nucleophilic substitution and hydrogenation to introduce specific functional groups or modify the molecular structure (Siddiqui et al., 2008), (Demir et al., 2016).

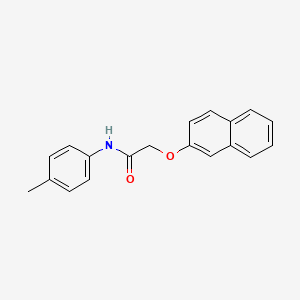

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms within the compound. The structure is characterized by specific bond angles, lengths, and the spatial arrangement of functional groups, contributing to the compound's properties and reactivity. For related compounds, studies have shown the significance of intramolecular hydrogen bonding and molecular conformation in determining stability and reactivity (Gowda et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 2-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzamide might include substitution reactions, where the chloro group can be replaced by other functional groups, and reactions at the amide linkage. The compound's reactivity is influenced by the presence of the chloro and hydroxy groups, which can act as sites for further chemical modifications (Kumar & Lown, 2003).

Physical Properties Analysis

The physical properties, such as melting point, solubility in different solvents, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the molecular structure and intermolecular interactions present in the solid state. For instance, the crystal packing and hydrogen bonding patterns can significantly affect the compound's solubility and melting point (Kara et al., 2013).

Chemical Properties Analysis

The chemical properties include reactivity towards other chemicals, stability under various conditions, and the potential for forming derivatives. These aspects are essential for applications in synthesis and material science. Understanding the electronic structure, such as the distribution of electron density and the presence of reactive sites, can also provide insight into the compound's chemical behavior (Aboelmagd et al., 2021).

Applications De Recherche Scientifique

Pharmacological Properties and Clinical Use

- Metoclopramide is a compound with a somewhat similar chemical context, used in gastro-intestinal diagnostics, and for treating various types of vomiting and gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates duodenal intubation, small intestine biopsy, and eases emergency endoscopy in upper gastro-intestinal hemorrhage. Despite side effects, it's valuable for its rapid effects on the motility of the gastro-intestinal tract and its interaction with drug absorption (Pinder et al., 2012).

Environmental Persistence and Toxicity

- Parabens , chemically related as esters of para-hydroxybenzoic acid, demonstrate the environmental and health implications of common additives in consumer products. These compounds, known for their antimicrobial properties, are ubiquitous in surface water and sediments due to their widespread use and continuous introduction into the environment. Studies on their environmental behavior suggest the need for further research on their long-term impacts (Haman et al., 2015).

Applications in Diagnostics and Treatment

- Amyloid Imaging in Alzheimer's Disease : Advanced imaging ligands, such as radioligands, have been explored for measuring amyloid in vivo in the brain of patients with Alzheimer's disease. This approach marks significant progress in understanding pathophysiological mechanisms and early detection of Alzheimer’s disease, demonstrating the critical role of chemical compounds in medical diagnostics and therapeutic evaluation (Nordberg, 2008).

Safety and Hazards

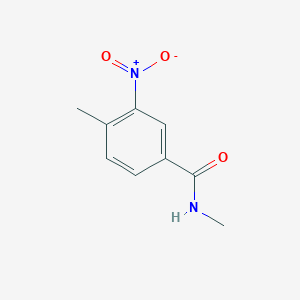

The safety data sheet for a related compound, Chloro-N-(2,6-dimethylphenyl)acetamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-9-7-11(18)8-10(2)14(9)17-15(19)12-5-3-4-6-13(12)16/h3-8,18H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAKKWRHIHZWQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2Cl)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)